2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside
Overview
Description
2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₄ClNO₇ and its molecular weight is 319.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CNP-AFU, also known as 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside, is primarily a substrate for the enzyme alpha-L-fucosidase (AFU) .
Mode of Action
The compound interacts with its target, the alpha-L-fucosidase enzyme, by serving as a substrate . The enzyme catalyzes the hydrolysis of CNP-AFU, leading to the production of 2-chloro-4-nitrophenol .
Biochemical Pathways
The product of its interaction with alpha-l-fucosidase, 2-chloro-4-nitrophenol, can be measured to determine the activity of the enzyme .
Result of Action
The hydrolysis of CNP-AFU by alpha-L-fucosidase results in the production of 2-chloro-4-nitrophenol . This product can be quantified to determine the activity of the alpha-L-fucosidase enzyme .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-nitrophenyl a-L-fucopyranoside interacts with the enzyme alpha-L-fucosidase (AFU), serving as its substrate . The interaction between 2-Chloro-4-nitrophenyl a-L-fucopyranoside and AFU is crucial for the enzyme’s function and activity .
Cellular Effects
The effects of 2-Chloro-4-nitrophenyl a-L-fucopyranoside on cells and cellular processes are primarily mediated through its interaction with AFU
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-nitrophenyl a-L-fucopyranoside involves its hydrolysis by the enzyme AFU . This reaction results in the production of 2-chloro-4-nitrophenol and alpha-L-fucopyranoside .
Metabolic Pathways
2-Chloro-4-nitrophenyl a-L-fucopyranoside is involved in the metabolic pathway of the enzyme AFU
Properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-(2-chloro-4-nitrophenoxy)-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO7/c1-5-9(15)10(16)11(17)12(20-5)21-8-3-2-6(14(18)19)4-7(8)13/h2-5,9-12,15-17H,1H3/t5-,9+,10+,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURSGHQPKUXLAD-MOBXTKCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463539 | |
Record name | CNP-AFU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157843-41-9 | |
Record name | CNP-AFU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside (CNP-AFU) interact with α-L-fucosidase (AFU)? What are the downstream effects of this interaction?
A: CNP-AFU acts as a substrate for the enzyme α-L-fucosidase (AFU) [, ]. AFU catalyzes the hydrolysis of the glycosidic bond in CNP-AFU, releasing 2-chloro-4-nitrophenol and L-fucose []. This reaction is often used in enzyme activity assays, as the release of 2-chloro-4-nitrophenol can be easily monitored spectrophotometrically [].
Q2: Are there any advantages to using CNP-AFU as a substrate for α-L-fucosidase (AFU) over other potential substrates?
A: Yes, one study highlighted the advantage of using ethyl 1-thiofucoside with a free 2-OH group as the glycosyl donor in the synthesis of CNP-AFU []. This method effectively prevents the formation of self-condensed side products, leading to a higher purity of the final CNP-AFU product [].
Q3: What are the analytical methods used to study CNP-AFU and its interaction with α-L-fucosidase (AFU)?
A: CNP-AFU's interaction with AFU is typically studied using spectrophotometry []. The enzymatic hydrolysis of CNP-AFU releases 2-chloro-4-nitrophenol, which absorbs light at a specific wavelength. By monitoring the change in absorbance over time, researchers can determine the enzyme's activity. This method has been successfully adapted for use in automated biochemical analyzers, enabling high-throughput analysis of AFU activity [].
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